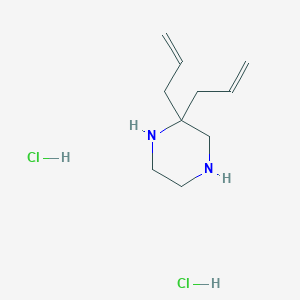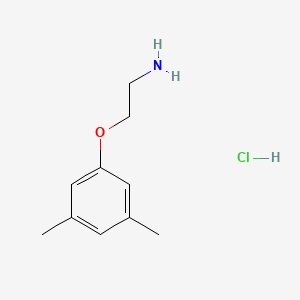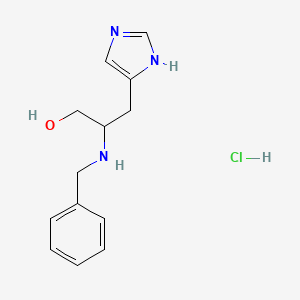
4-(2-噻吩-2-基苯基)-丁醇
描述
科学研究应用
有机发光二极管 (OLED)
基于 BODIPY 的材料,与“4-(2-噻吩-2-基苯基)-丁醇-1”相关,已在有机光电子学,特别是 OLED 中显示出有希望的应用。这些材料因其作为 OLED 器件中的活性材料的能力而受到赞赏,显示出作为无金属红外发射器的潜力。这突出了噻吩衍生物在通过改进的结构设计和合成来增强光电器件性能中的作用 (Squeo & Pasini, 2020)。
催化
“4-(2-噻吩-2-基苯基)-丁醇-1”及其衍生物已在催化领域中得到研究,特别是在有机合成中。例如,金属阳离子交换粘土催化剂已被用于有机合成,包括 Friedel-Crafts 烷基化,展示了噻吩衍生物在促进这些反应中的效用 (Tateiwa & Uemura, 1997)。
药物化学
在药物化学领域,呋喃基或噻吩基取代的核碱基、核苷及其类似物与“4-(2-噻吩-2-基苯基)-丁醇-1”的结构密切相关,已显示出重要的意义。这些衍生物证明了噻吩在增强化合物对各种疾病的活性中的作用,包括抗病毒、抗肿瘤和抗分枝杆菌活性 (Ostrowski, 2022)。
环境和安全注意事项
已合成并评估了苯胺和 4-氨基联苯等致癌物的噻吩类似物,以了解其潜在致癌性。这项研究有助于了解噻吩衍生物的环境和安全影响,有助于了解其安全使用和潜在风险 (Ashby, Styles, Anderson, & Paton, 1978)。
作用机制
安全和危害
“(2-Thien-2-yl-phenyl)methanol” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
未来方向
属性
IUPAC Name |
4-(2-thiophen-2-ylphenyl)butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16OS/c15-10-4-3-7-12-6-1-2-8-13(12)14-9-5-11-16-14/h1-2,5-6,8-9,11,15H,3-4,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLXMBADVXMNPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCO)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


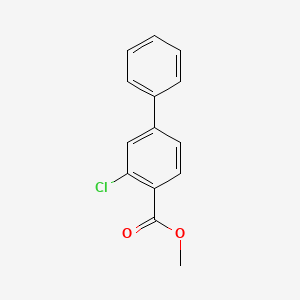
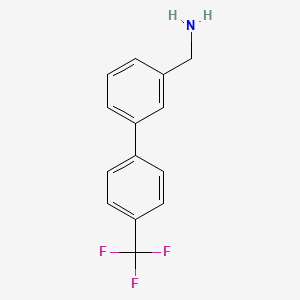
![2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3138834.png)
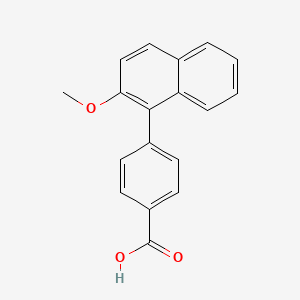
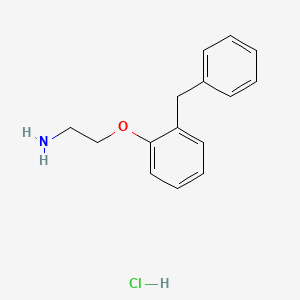
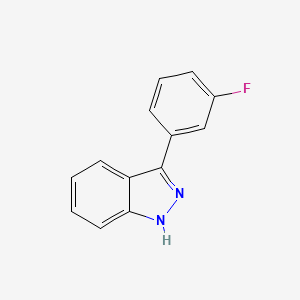
![1-Amino-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B3138876.png)

